molecular formula C43H70ClFeNNiP2- B6289720 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II) CAS No. 2049086-35-1

Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)

Cat. No. B6289720
CAS RN: 2049086-35-1
M. Wt: 813.0 g/mol
InChI Key: ZZLLCGYSMDLEBP-BAEAESNCSA-M
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Description

The compound is a complex organometallic compound involving a nickel(II) center. Organometallic compounds are typically used as catalysts or reagents in organic synthesis .


Chemical Reactions Analysis

Nickel(II) complexes are often used in catalysis, particularly in cross-coupling reactions. The specific reactions that this compound might be involved in would depend on the exact nature of the ligands and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the ligands. Properties such as solubility, melting point, and reactivity could be influenced by factors such as steric bulk and electronic properties of the ligands .

Scientific Research Applications

OLEDs and Photophysical Properties

Nickel and related transition-metal complexes with cyclometalating ligands have been explored for their potential applications in OLEDs and other phosphorescent displays. These complexes demonstrate high emissivity and the ability to tune emission wavelengths across the visible spectrum due to favorable metal-ligand bonding interactions and fine adjustment of ligand-centered electronic transitions (Chi & Chou, 2010).

Catalysis

Nickel complexes have been investigated for their roles in asymmetric catalysis. Chiral ferrocene derivatives, in particular, are privileged ligand classes for such reactions, combining the properties of phosphorus with other donor atoms to create further asymmetry around the metal center, which may increase stereoinduction. These complexes have shown utility in a variety of asymmetric transition metal-catalyzed reactions (Tomá et al., 2014).

Potential Anticancer Activity

Research on ruthenium(II) complexes, including heteronuclear ruthenium(II)/ferrocene complexes, has indicated potential antitumor activity. These studies have explored the structure-activity relationships of these complexes, focusing on their interactions with DNA/proteins and their potential as cytotoxic agents against cancer cells. This suggests a possible application area for similar nickel complexes with ferrocene derivatives (Simović et al., 2019).

Environmental and Toxicological Concerns

Nickel complexes have been studied for their environmental impact and toxicological effects, including carcinogenic potential and effects on the immune system. Understanding these aspects is crucial for developing safer and more effective nickel-based compounds for various applications, including potential therapeutic uses (Guo et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific reactions that this compound is involved in. In general, nickel(II) complexes can undergo oxidative addition, reductive elimination, and transmetalation steps in catalytic cycles .

Safety and Hazards

As with all chemicals, safe handling procedures should be followed. Nickel compounds can be toxic and cause allergic reactions. Organometallic compounds can also be sensitive to air and moisture .

Future Directions

The use of organometallic complexes in catalysis is a vibrant field of research, with many potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on developing new ligand systems, exploring new reaction pathways, or improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t25-,30?,31?;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLLCGYSMDLEBP-BAEAESNCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H70ClFeNNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156009178

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